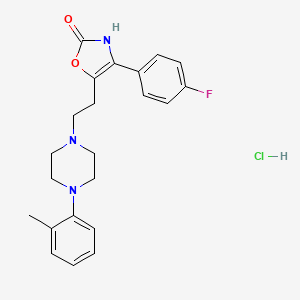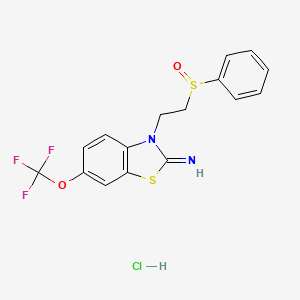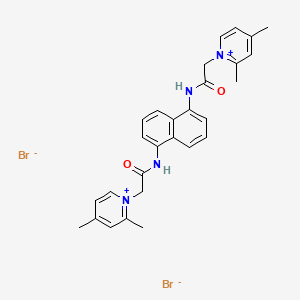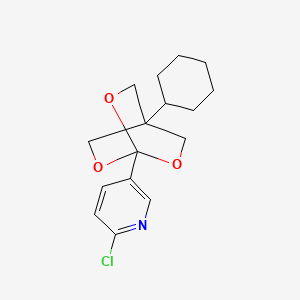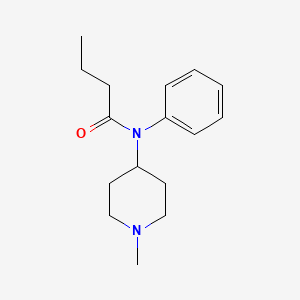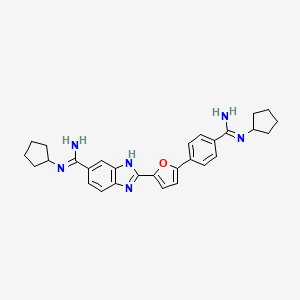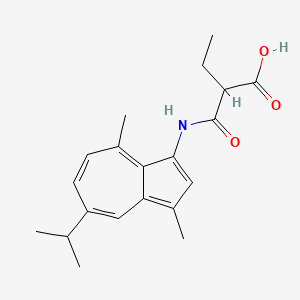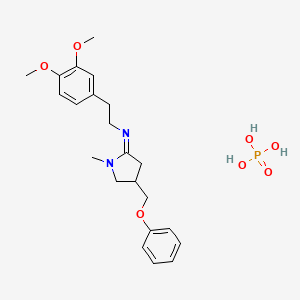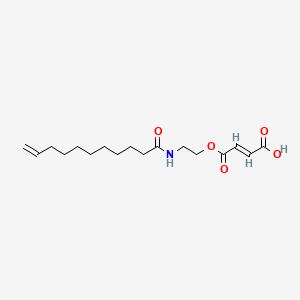
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester is a complex organic compound with a unique structure that combines elements of butenedioic acid and an amide linkage with an undecenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester typically involves the esterification of 2-butenedioic acid with an amine derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor. The use of high-pressure and temperature conditions can enhance the reaction rate and yield. Purification of the final product is achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Succinic acid
- Fumaric acid
- Maleic acid
Uniqueness
This compound is unique due to its specific ester and amide linkages combined with an undecenyl chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
75476-98-1 |
|---|---|
Molekularformel |
C17H27NO5 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(E)-4-oxo-4-[2-(undec-10-enoylamino)ethoxy]but-2-enoic acid |
InChI |
InChI=1S/C17H27NO5/c1-2-3-4-5-6-7-8-9-10-15(19)18-13-14-23-17(22)12-11-16(20)21/h2,11-12H,1,3-10,13-14H2,(H,18,19)(H,20,21)/b12-11+ |
InChI-Schlüssel |
PYWYRUGHEMNKNW-VAWYXSNFSA-N |
Isomerische SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


